molecular formula C10H10N2O4 B2405313 Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate CAS No. 1059195-96-8

Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate

Cat. No.: B2405313
CAS No.: 1059195-96-8
M. Wt: 222.2
InChI Key: DYPKUMVHMDDLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is a high-purity chemical compound supplied for laboratory research use. This ester derivative features a fused tetrahydropyrrolopyrazine-dione structure, which is a privileged scaffold in medicinal chemistry and drug discovery . The compound is provided with a documented purity of 97% and is identified by CAS Number 1059195-96-8 . Heterocyclic systems like the pyrrolo[1,2-a]pyrazine core are of significant interest in pharmaceutical research due to their potential biological activities . Researchers can utilize this molecule as a key synthetic intermediate or building block for the development of novel pharmacologically active agents, particularly in the exploration of kinase inhibitors and other targeted therapies . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl 2-(1,3-dioxo-4H-pyrrolo[1,2-a]pyrazin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-8(13)5-7-10(15)11-9(14)6-3-2-4-12(6)7/h2-4,7H,5H2,1H3,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPKUMVHMDDLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC(=O)C2=CC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate typically involves a multi-step process. One common method includes the following steps :

    Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.

Industrial Production Methods

the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate may exhibit:

  • Antimicrobial Properties : Investigations into its efficacy against various bacterial strains suggest potential as an antimicrobial agent.
  • Anticancer Properties : The compound's mechanism of action may involve interactions with specific enzymes or receptors that modulate cellular pathways related to cancer progression.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step processes that can be optimized for larger-scale production. The ability to undergo various chemical transformations enhances its utility in synthetic chemistry and medicinal applications.

Interaction Studies

Research into the binding affinities of this compound focuses on its interactions with molecular targets. This includes:

  • Enzyme Inhibition : Studies aimed at understanding how the compound inhibits specific enzymes linked to disease pathways.

Therapeutic Development

The compound has potential therapeutic applications in:

  • Cancer Treatment : Due to its anticancer properties.
  • Infectious Disease Management : As a potential antimicrobial agent.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Research highlighted the compound's effectiveness against resistant bacterial strains. The studies focused on its mode of action involving disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is unique due to its specific arrangement of functional groups and the presence of the pyrrolo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O4
  • CAS Number : 1059195-96-8
  • Molecular Weight : 218.20 g/mol

The compound features a tetrahydropyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of dioxo and acetate groups enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

CompoundCell LineIC50 (µM)Reference
Methyl 2-(1,3-dioxo...)HepG25.0
Methyl 2-(1,3-dioxo...)MCF-76.5

The IC50 values indicate that the compound is more potent against HepG2 cells compared to MCF-7 cells. This selectivity suggests that further investigations could lead to the development of targeted therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated effectiveness against various microbial strains.

Antimicrobial Efficacy Table

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

These results indicate that methyl 2-(1,3-dioxo...) exhibits significant antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been evaluated using various assays.

Antioxidant Activity Results

In vitro assays such as DPPH and ABTS were employed to assess the radical scavenging activity:

Assay TypeScavenging Activity (%)Reference
DPPH92
ABTS90

These findings suggest that methyl 2-(1,3-dioxo...) possesses potent antioxidant capabilities comparable to established antioxidants like vitamin C.

Conclusion and Future Directions

This compound shows promising biological activities including anticancer, antimicrobial, and antioxidant effects. These properties warrant further exploration through in vivo studies and clinical trials to fully understand its therapeutic potential.

Future research should focus on:

  • Mechanistic studies to elucidate the pathways involved in its biological activities.
  • Development of derivatives with enhanced potency and selectivity.
  • Clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. Advanced Methodology

  • Catalyst Selection : Iridium catalysts (e.g., [Ir(COD)Cl]2 with chiral phosphine ligands) enable ee values up to 96% .
  • Additives : Cesium carbonate enhances conversion and suppresses racemization by stabilizing intermediates .
  • Pressure/Temperature : Higher H2 pressure (e.g., 50–100 bar) and controlled temperatures (25–40°C) improve enantioselectivity .

Example : Zhou et al. achieved 95% ee using Ir catalysts and optimized pressure (80 bar H2) .

What strategies are effective in preventing racemization during the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives?

Q. Advanced Mitigation Approaches

  • Base Selection : Weak bases (e.g., Cs2CO3) minimize epimerization during hydrogenation .
  • Low-Temperature Workup : Quenching reactions at 0°C reduces thermal racemization .
  • Monitoring : Periodic chiral HPLC or polarimetry tracks ee during synthesis .

How does the choice of catalyst system influence the diastereoselectivity in the hydrogenation of pyrrolo[1,2-a]pyrazinium salts?

Q. Advanced Catalyst Design

  • Ligand Effects : Bulky phosphine ligands (e.g., Segphos) favor trans-diastereomers due to steric hindrance .
  • Solvent Polarity : Polar solvents (e.g., MeOH) stabilize charged intermediates, improving diastereoselectivity ratios (up to 10:1) .
  • Substitution Patterns : Electron-withdrawing groups on the pyrazinium salt enhance substrate-catalyst interactions, increasing selectivity .

What are the common side reactions or byproducts encountered in the domino aza-Claisen rearrangement/cyclization approach, and how can they be mitigated?

Q. Advanced Troubleshooting

  • Byproducts : Incomplete cyclization (open-chain imidazolidines) or over-alkylation .
  • Mitigation :
    • Stoichiometry Control : Use 2 equivalents of alkyne to drive the reaction to completion .
    • Base Optimization : DBU or Et3N accelerates cyclization, reducing side products .
    • Chromatography : Silica gel purification removes unreacted alkynes .

How can spectroscopic and chromatographic methods be applied to characterize the stereochemical purity of this compound?

Q. Basic Characterization Techniques

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol gradients to determine ee .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Diastereotopic protons (e.g., CH2 groups) split into multiplets, confirming stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration (e.g., monoclinic P21/c crystals) .

What computational or modeling approaches are utilized to predict the bioactivity of tetrahydropyrrolo[1,2-a]pyrazine derivatives as HDAC inhibitors?

Q. Advanced Modeling Strategies

  • Homology Modeling : Predicts HDAC6 binding by aligning with known inhibitors (e.g., And63 with IC50 = 33 nM) .
  • Molecular Dynamics : Simulates hydrophobic interactions between the fused pyrrolo-pyrazine ring and HDAC6’s channel .
  • QSAR : Correlates substituent electronegativity (e.g., Cl or CF3 groups) with inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.